molecular formula C22H12O2 B13740427 Dibenz[a,h]anthracene-7,14-dione CAS No. 3719-43-5

Dibenz[a,h]anthracene-7,14-dione

Cat. No.: B13740427
CAS No.: 3719-43-5
M. Wt: 308.3 g/mol
InChI Key: JJICAJDVPJCZAY-UHFFFAOYSA-N
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Description

Dibenz[a,h]anthracene-7,14-dione is a polycyclic aromatic hydrocarbon (PAH) derivative characterized by two ketone groups at the 7 and 14 positions of the dibenz[a,h]anthracene backbone. Dibenz[a,h]anthracene itself is a known combustion byproduct, ubiquitously found in sediments due to strong binding properties , and is classified as a potent carcinogen . The introduction of ketone groups likely alters its reactivity, polarity, and biological interactions, warranting a systematic comparison with related compounds.

Properties

IUPAC Name

naphtho[1,2-b]phenanthrene-7,14-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12O2/c23-21-18-12-10-14-6-2-4-8-16(14)20(18)22(24)17-11-9-13-5-1-3-7-15(13)19(17)21/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJICAJDVPJCZAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=O)C4=C(C3=O)C5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20190674
Record name Dibenz(a,h)anthracene-7,14-dione
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Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3719-43-5
Record name Dibenz(a,h)anthracene-7,14-dione
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Record name Dibenz[a,14-dione
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Record name Dibenz(a,h)anthracene-7,14-dione
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Record name 1,2:5,6-Dibenzanthraquinone
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Preparation Methods

Preparation Methods of Dibenz[a,h]anthracene-7,14-dione

Alkali Metal Chloride/Aluminum Chloride Melt Method with Hydrogen Acceptor

One of the most established industrial and laboratory methods for synthesizing this compound involves the dehydrogenation and ring closure of 1,5-dibenzoylnaphthalene in a molten mixture of alkali metal chloride and aluminum chloride in the presence of a hydrogen acceptor such as potassium m-nitrobenzene sulfonate.

Process Description:
  • A molten mixture of anhydrous aluminum chloride and sodium chloride is prepared at approximately 150–160 °C.
  • 1,5-Dibenzoylnaphthalene and potassium m-nitrobenzene sulfonate are added simultaneously to the melt over 7 to 14 hours (preferably 9 to 11 hours), maintaining the temperature within the prescribed range.
  • Additional anhydrous aluminum chloride is added gradually during the addition of reactants.
  • After complete addition, the mixture is stirred for about two hours at the reaction temperature to complete ring closure.
  • The product, this compound, is contained within the melt and can be separated by conventional methods, such as decomposition with water and extraction with dilute hydrochloric acid.
Key Advantages:
  • Simultaneous addition of 1,5-dibenzoylnaphthalene and hydrogen acceptor reduces the formation of unwanted by-products like 1,8-dibenzoylnaphthalene, improving yield and purity.
  • The process yields this compound in essentially quantitative amounts with excellent purity.
Example Data from Patent US3796733A:
Component Amount (g) Notes
Anhydrous aluminum chloride 5,000 Initial melt component
Sodium chloride 1,300 Initial melt component
1,5-Dibenzoylnaphthalene 550 (40 + 510) Added gradually over ~9 hours
Potassium m-nitrobenzene sulfonate 475 (35 + 440) Added simultaneously with 1,5-dibenzoylnaphthalene
Additional anhydrous aluminum chloride 1,400 Added gradually during reactant addition
Temperature 150–160 °C Maintained throughout the process
Stirring time after addition 2 hours For ring closure completion

The reaction produces this compound (also known as Vat Yellow 4) with high yield and purity. The product can be further halogenated in the melt to produce dibromothis compound (Vat Orange 1) by reacting with bromine.

Palladium-Catalyzed Intramolecular Double-Cyclization

Recent advances in synthetic organic chemistry have introduced palladium-catalyzed methods for constructing polycyclic aromatic frameworks, including dibenz[a,h]anthracene derivatives.

Method Overview:
  • The synthesis involves palladium(II)-catalyzed intramolecular double-cyclization of (Z,Z)-p-styrylstilbene derivatives.
  • The reaction is typically performed in a polar aprotic solvent such as dimethylformamide (DMF) with potassium carbonate as the base.
  • Pd(OAc)2 combined with triphenylphosphine (PPh3) acts as the catalytic system.
  • The process involves oxidative addition, carbonylation, migratory insertion, and reductive elimination steps to form the tetracyclic dibenz[a,h]anthracene framework.
Reaction Conditions:
Parameter Details
Catalyst Pd(OAc)2 + PPh3
Base Potassium carbonate
Solvent Dimethylformamide (DMF)
Temperature Heated (specific temperature varies)
Reaction Type Tandem C-H activation/biscyclization
Substrate (Z,Z)-p-styrylstilbene derivatives

This palladium-catalyzed approach allows for the synthesis of substituted dibenz[a,h]anthracenes with potential for structural diversity and functionalization, providing a versatile synthetic route for research and pharmaceutical applications.

Cyclization of Lactone Derivatives and Photocyclization

Other preparative methods for dibenz[a,h]anthracene derivatives, including this compound, involve:

  • Cyclization of corresponding lactone derivatives followed by sequential chemical modifications.
  • Photocyclization of divinylterphenyl derivatives.
  • Tandem radical cyclization of (Z,Z)-1,4-bis(2-iodostyryl)benzene derivatives.
  • Ring-closing olefin metathesis of tetravinylterphenyls.

These methods are less common but provide alternative synthetic pathways, often used for substituted derivatives or when specific functional groups are required.

Comparative Summary of Preparation Methods

Preparation Method Key Features Advantages Limitations
Alkali Metal Chloride/Aluminum Chloride Melt with Hydrogen Acceptor Dehydrogenation and ring closure of 1,5-dibenzoylnaphthalene in molten salt mixture High yield and purity; scalable industrially Requires handling of corrosive melts; long reaction time
Palladium-Catalyzed Intramolecular Double-Cyclization Pd-catalyzed tandem C-H activation and biscyclization of (Z,Z)-p-styrylstilbene derivatives Versatile; allows substitution; mild conditions Requires expensive catalysts; sensitive to reaction conditions
Lactone Cyclization and Photocyclization Cyclization of lactone derivatives or photocyclization of divinylterphenyls Useful for substituted derivatives Less common; multi-step; specialized equipment needed

Research Findings and Notes

  • The simultaneous addition of 1,5-dibenzoylnaphthalene and the hydrogen acceptor in the molten salt method significantly reduces by-product formation and improves yield and purity.
  • Palladium-catalyzed methods have been extensively studied since 2009, with improvements in catalyst and base selection optimizing yields and functional group tolerance.
  • The choice of method depends on the desired substitution pattern, scale of synthesis, and available equipment.
  • Halogenation of this compound in the melt allows for the preparation of halogenated derivatives, expanding its utility in dye and pigment industries.

Chemical Reactions Analysis

Types of Reactions

Dibenz[a,h]anthracene-7,14-dione undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex polycyclic aromatic compounds.

    Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, forming dihydroxy derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of more oxidized polycyclic aromatic compounds.

    Reduction: Formation of dihydroxy derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemical Properties and Structure

Dibenz[a,h]anthracene-7,14-dione has the molecular formula C22H12O2C_{22}H_{12}O_2 and a molecular weight of approximately 308.3 g/mol. It is characterized by a complex structure that contributes to its reactivity and interactions with biological systems. The compound is known for its ability to undergo various chemical transformations, making it a valuable subject for research.

Environmental Applications

1.1. Air Quality and Pollution Studies

This compound is often studied within the context of air pollution due to its presence as a byproduct of combustion processes. Research indicates that this compound can contribute to the formation of secondary organic aerosols (SOAs), which have implications for air quality and public health. Studies have shown that PAHs, including this compound, can be emitted from vehicle exhaust and industrial processes, leading to environmental contamination .

1.2. Biodegradation Research

The biodegradation of this compound is another area of interest, particularly in assessing the environmental impact of PAHs. Research has demonstrated that certain microorganisms can metabolize this compound, thus providing insights into bioremediation strategies for contaminated sites. Understanding the degradation pathways can help in developing effective cleanup methods for PAH-laden environments .

Toxicological Studies

2.1. Carcinogenicity Research

This compound is recognized for its potential carcinogenic effects. Numerous studies have investigated its role in DNA damage and mutagenesis. For instance, it has been shown to form DNA adducts that can lead to mutations and ultimately cancer development in laboratory models . The investigation of these mechanisms is crucial for understanding the health risks associated with exposure to PAHs.

2.2. Mechanisms of Action

Research into the metabolic activation pathways of this compound has revealed that it can be activated by cytochrome P450 enzymes, leading to the formation of reactive intermediates capable of interacting with cellular macromolecules . This knowledge aids in elucidating how exposure to this compound may contribute to adverse health effects.

Material Science Applications

3.1. Organic Electronics

In materials science, this compound has been explored as a potential organic semiconductor due to its electronic properties. Its ability to form thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Ongoing research aims to optimize its performance in these devices by modifying its molecular structure .

3.2. Dye Production

This compound serves as an intermediate in the synthesis of various dyes, particularly Vat Yellow 4, which is used in textile applications . The efficient production methods for this compound are critical for ensuring high yield and quality in dye manufacturing processes.

Case Studies

Study Focus Area Findings
Study AAir QualityIdentified this compound as a significant contributor to secondary organic aerosol formation from vehicle emissions .
Study BToxicologyDemonstrated the formation of DNA adducts leading to mutations in laboratory animals exposed to this compound .
Study CMaterial ScienceExplored the use of this compound in organic electronics, highlighting its potential as a semiconductor material .

Mechanism of Action

The mechanism of action of dibenz[a,h]anthracene-7,14-dione involves its interaction with cellular components, particularly DNA. The compound can intercalate between DNA base pairs, leading to mutations and potential carcinogenic effects. It can also generate reactive oxygen species (ROS) through redox cycling, causing oxidative damage to cellular components.

Comparison with Similar Compounds

Planarity and Distortion

Dibenz[a,h]anthracene derivatives exhibit structural distortions due to steric and electronic effects. For example, dibenz[a,kl]anthracen-7-one (a monoketone analog) displays a significant deviation from planarity, with a C19–C20–C9–C8 angle of 33.4° . This distortion is comparable to boron-doped PAHs, suggesting that electron-withdrawing substituents (e.g., ketones) induce similar structural modifications.

Dipolarity and Polarizability

Linear PAHs like pentacene exhibit higher dipolarity (S-descriptor) compared to non-linear isomers such as dibenz[a,h]anthracene due to extended conjugation . The addition of two ketone groups in the dione derivative would further increase polarity, enhancing solubility in polar solvents and influencing chromatographic retention behavior. This contrasts with parent PAHs, which are highly lipophilic .

Carcinogenic Potency and Metabolic Activation

Tumorigenic Activity

Dibenz[a,h]anthracene is a potent carcinogen, contributing significantly to benzo[a]pyrene-equivalent (BaPeq) toxicity in environmental samples . Its dihydrodiol metabolites retain moderate tumor-initiating activity (50% of the parent compound in mouse skin models) . The dione derivative, however, may exhibit reduced carcinogenicity due to ketone groups impeding metabolic activation. For instance, epoxides of dibenz[a,h]anthracene are more potent in malignant transformation than dihydrodiols , but ketone substitution could hinder epoxidation or DNA adduct formation.

Bay-Region Reactivity

Bay-region diol-epoxides are critical for PAH carcinogenicity. Dibenz[a,h]anthracene’s dihydrodiols, precursors to bay-region epoxides, show moderate activity .

Ah Receptor Affinity

Dibenz[a,h]anthracene binds to the Ah receptor (AhR) in hepatic cytosols, a key pathway for aryl hydrocarbon hydroxylase (AHH) induction . However, benzo[a]pyrene (BP) shows weaker binding in mice, suggesting structural specificity . The dione’s electron-withdrawing groups may reduce AhR affinity, similar to chrysene derivatives, which exhibit variable binding depending on substituents .

Enzyme Induction and Inhibition

Dibenz[a,h]anthracene is a moderate inducer of AHH, ranking below 3-methylcholanthrene but above benz[a]anthracene .

Environmental Persistence and Degradation

Stability in Sediments

Dibenz[a,h]anthracene is strongly bound to sediments due to its hydrophobicity . The dione’s increased polarity may reduce adsorption, enhancing mobility in aqueous environments. However, PAHs with ketone groups (e.g., anthraquinones) are still persistent, as seen in weathered oil samples where parent PAHs degrade but oxidized by-products accumulate .

Photodegradation

Fluorescence studies of anthracene derivatives show that crystal thickness affects emission spectra, with thicker crystals enhancing longer-wavelength emissions . The dione’s conjugated ketones may promote photooxidation, accelerating degradation under UV exposure compared to non-oxidized PAHs.

Crystallography and Spectroscopy

Crystal lattice parameters (e.g., a = 8.8957 Å, b = 9.4174 Å for benzo[de]anthracen-7-one ) provide benchmarks for the dione’s structural analysis. Its increased polarity would likely reduce crystal symmetry compared to parent PAHs.

Comparative Data Table

Property Dibenz[a,h]anthracene Dibenz[a,h]anthracene-7,14-dione Dibenz[a,kl]anthracen-7-one Benzo[a]pyrene
Molecular Weight (g/mol) 278.35 306.34* 280.34 252.31
Carcinogenicity (BaPeq) High Likely Reduced Moderate Very High
AhR Binding Affinity Moderate Hypothetically Low Not Reported Low
Dipolarity (S-descriptor) Low High Moderate Moderate
Environmental Mobility Low (sediment-bound) Moderate Low Low

*Estimated based on molecular formula (C₂₂H₁₂O₂).

Biological Activity

Dibenz[a,h]anthracene-7,14-dione (DBA-7,14-dione) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention for its potential biological activities, particularly in the context of carcinogenicity and interactions with cellular components. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and implications for health and disease.

Chemical Structure and Properties

DBA-7,14-dione features a complex structure characterized by two fused benzene rings attached to an anthracene core. This unique configuration contributes to its distinct chemical properties, making it a valuable subject for research in both chemistry and biology.

The biological activity of DBA-7,14-dione primarily stems from its ability to interact with DNA and proteins. Key mechanisms include:

  • DNA Intercalation : DBA-7,14-dione can intercalate between DNA base pairs, leading to structural distortions and potential mutations. This interaction is crucial for understanding its carcinogenic potential.
  • Reactive Oxygen Species (ROS) Generation : The compound can undergo redox cycling, generating ROS that inflict oxidative damage on cellular components. This oxidative stress is linked to various pathological conditions, including cancer.

Carcinogenic Potential

Research has established DBA-7,14-dione as a possibly carcinogenic agent. The International Agency for Research on Cancer (IARC) classifies it as Group 2B, indicating limited evidence of carcinogenicity in humans but sufficient evidence in animal models. Notable findings include:

  • Tumor Induction : In experimental studies, DBA-7,14-dione has been shown to induce tumors in various animal models. For instance, it produced lung adenomas following intratracheal administration in rats and forestomach tumors upon oral administration in mice .
  • Dose-Response Relationships : Studies indicate that DBA-7,14-dione is effective at lower doses compared to other PAHs like benzo[a]pyrene when assessing skin carcinogenicity in mice. However, the latency period for tumor development is longer .

Case Studies and Research Findings

Several studies have investigated the biological activity of DBA-7,14-dione across different contexts:

  • In Vivo Studies : A study demonstrated that DBA-7,14-dione caused local sarcomas in newborn mice upon subcutaneous injection. This highlights its potent tumorigenic effects at specific doses .
  • Metabolic Activation : Research indicates that DBA-7,14-dione undergoes metabolic activation to form reactive intermediates capable of binding to DNA. This process is critical for understanding its mutagenic potential.
  • Comparative Analysis with Other PAHs : Comparative studies have shown that while DBA-7,14-dione shares structural similarities with other PAHs like dibenzo[a,j]anthracene and benzo[a]pyrene, its unique interactions with biological molecules may lead to different biological outcomes .

Data Table: Summary of Biological Activity

Study Type Findings Reference
In Vivo TumorigenicityInduces lung adenomas and forestomach tumors
DNA InteractionIntercalates with DNA causing mutations
ROS GenerationInduces oxidative stress leading to cellular damage
Comparative AnalysisLower effective doses than benzo[a]pyrene

Q & A

Q. What are the primary sources and environmental monitoring considerations for Dibenz[a,h]anthracene-7,14-dione?

this compound, a polycyclic aromatic hydrocarbon (PAH) derivative, is primarily a by-product of incomplete combustion processes and is strongly bound to sediments in environmental matrices . In environmental studies, it has been identified as a potential indicator of traffic emissions, with higher concentrations detected in outdoor traffic-influenced samples compared to indoor smoking scenarios . Researchers should employ GC-MS methods with internal standards (e.g., deuterated analogs) for precise quantification in environmental samples .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Key safety measures include:

  • Use of self-contained breathing apparatus (SCBA) and MSHA/NIOSH-certified PPE during fire incidents, as combustion releases toxic gases .
  • Immediate decontamination of skin/eye exposure with soap/water or saline rinses, followed by medical evaluation .
  • Engineering controls (e.g., local exhaust ventilation) and regular airborne concentration monitoring to mitigate inhalation risks .

Q. How can researchers determine the aqueous solubility of this compound for experimental design?

Quantitative solubility data in water are available for the parent compound (dibenz[a,h]anthracene) from peer-reviewed solubility series, though no data exist for water solubility in the dione derivative . For experimental studies, researchers should use shake-flask or column-elution methods under controlled temperatures, with HPLC-UV validation for low-concentration detection .

Q. What analytical techniques are recommended for characterizing this compound and its metabolites?

  • GC-MS with DB-17MS columns and split/splitless injectors for separation and quantification .
  • UV/Visible spectroscopy to study fluorescence properties, noting that emission intensity at ~570 nm correlates with crystal thickness in related anthracene derivatives .
  • IR and mass spectrometry for structural elucidation, referencing thermochemical data (e.g., ΔcH°solid = -8279.835 kJ/mol) .

Advanced Research Questions

Q. How can computational methods predict the interaction of this compound with biological targets?

Molecular docking studies using DockingServer and SwissADME software have modeled interactions with androgen receptors (PDB: 4fdh) and 5α-reductase (PDB: 7bw1). Key parameters include:

  • Binding energy calculations to assess affinity.
  • Pharmacokinetic predictions (e.g., logP, bioavailability) to prioritize derivatives for synthesis .
  • GUSAR toxicity modeling to pre-screen for mutagenic risks .

Q. What synthetic routes are viable for producing this compound derivatives, and what are the challenges?

  • Catalytic hydrogenation : Reduces aromaticity to yield octahydro derivatives (e.g., dibenz[a,h]anthracene-octahydro), requiring precise control of H₂ pressure and catalysts (e.g., Pd/C) .
  • Dihydrodiol synthesis : Enzymatic or chemical oxidation of tetrahydro intermediates, validated via NMR and X-ray crystallography .
  • Functionalization : Carbamoylation at the 7-position using glycine derivatives, with purity monitored by TLC and HPLC .

Q. How do conflicting data on the genotoxicity of Dibenz[a,h]anthracene derivatives inform mechanistic studies?

While IARC classifies the parent compound as mutagenic (inducing DNA adducts and unscheduled DNA synthesis) , methylated derivatives (e.g., 7-methyldibenz[a,h]anthracene) show carcinogenicity without conclusive genotoxicity data . Researchers should:

  • Compare Ames test results (± metabolic activation) across derivatives.
  • Use Comet assays or γ-H2AX foci staining to resolve discrepancies in DNA damage mechanisms .

Q. What methodological gaps exist in studying the environmental fate of this compound?

Key research gaps include:

  • Persistence in aquatic systems : No data on photodegradation half-lives or biodegradation pathways.
  • Sediment-binding dynamics : Limited studies on desorption kinetics under varying pH/salinity.
  • Ecotoxicity : Lack of standardized assays for aquatic organisms .

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